

Application Notes and Protocols: Amidation of 5-Bromonicotinic Acid with Pyrrolidine

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Compound of Interest

Compound Name: (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B1294134

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Introduction

5-Bromonicotinic acid is a versatile bifunctional building block in medicinal chemistry and drug discovery. The presence of both a carboxylic acid and a bromine atom on the pyridine ring allows for sequential or orthogonal functionalization, making it an ideal scaffold for the generation of diverse chemical libraries. The carboxylic acid moiety is readily converted to amides and esters, while the bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions.

This application note provides a detailed protocol for the amidation of 5-bromonicotinic acid with pyrrolidine to synthesize **(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone**. This reaction is a fundamental transformation for creating novel chemical entities with potential applications as kinase inhibitors, neuroprotective agents, and anti-inflammatory drugs.^[1] The protocol described herein is a robust and efficient method for achieving this transformation.

Reaction Scheme

Caption: General reaction scheme for the amidation of 5-bromonicotinic acid with pyrrolidine.

Materials and Methods

Materials

Reagent/Solvent	Supplier	Grade
5-Bromonicotinic acid	Commercially Available	≥98%
Pyrrolidine	Commercially Available	≥99%
Thionyl chloride (SOCl ₂)	Commercially Available	Reagent Grade
Dichloromethane (DCM)	Commercially Available	Anhydrous
Triethylamine (Et ₃ N)	Commercially Available	≥99.5%
N,N-Dimethylformamide (DMF)	Commercially Available	Anhydrous
Sodium Bicarbonate (NaHCO ₃)	Commercially Available	Saturated Aqueous Solution
Brine	Commercially Available	Saturated Aqueous Solution
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	Commercially Available	Reagent Grade
Ethyl Acetate	Commercially Available	HPLC Grade
Hexanes	Commercially Available	HPLC Grade

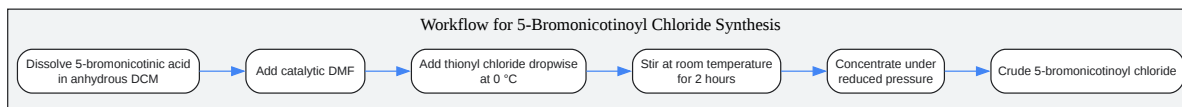
Instrumentation

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF spectrometer.
- High-Performance Liquid Chromatography (HPLC): Purity analysis was conducted on a C18 column with a UV detector.

Experimental Protocols

This protocol is adapted from established methods for amide bond formation.

Step 1: Synthesis of 5-Bromonicotinoyl Chloride

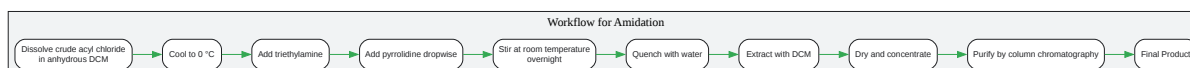


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Caption: Workflow for the synthesis of the acyl chloride intermediate.

- To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add thionyl chloride (1.5 eq) dropwise to the solution.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude 5-bromonicotinoyl chloride is used in the next step without further purification.

Step 2: Amidation with Pyrrolidine



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Caption: Workflow for the amidation reaction and purification.

- Dissolve the crude 5-bromonicotinoyl chloride from Step 1 in anhydrous DCM (0.2 M) under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.2 eq) to the solution.
- Add pyrrolidine (1.1 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction with water.
- Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone**.

Results and Data Presentation

The successful synthesis of **(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone** is confirmed by spectroscopic analysis. The following table summarizes the expected quantitative and qualitative data for the final product.

Parameter	Value
Chemical Name	(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone
CAS Number	1090388-79-6[1]
Molecular Formula	C ₁₀ H ₁₁ BrN ₂ O[1]
Molecular Weight	255.11 g/mol [1]
Appearance	Off-white to pale yellow solid
Yield	85-95% (expected)
Purity (HPLC)	>98% (expected)
¹ H NMR (400 MHz, CDCl ₃)	Expected: δ 8.75 (d, J = 2.0 Hz, 1H), 8.60 (d, J = 2.0 Hz, 1H), 8.05 (t, J = 2.0 Hz, 1H), 3.65 (t, J = 6.8 Hz, 2H), 3.50 (t, J = 6.8 Hz, 2H), 2.00-1.90 (m, 4H).
¹³ C NMR (101 MHz, CDCl ₃)	Expected: δ 167.5, 151.0, 147.0, 138.0, 132.5, 121.0, 49.5, 46.5, 26.5, 24.5.
HRMS (ESI)	Expected: m/z [M+H] ⁺ calculated for C ₁₀ H ₁₂ BrN ₂ O ⁺ : 255.0182; found: 255.0185.

Note: The NMR and HRMS data are representative expected values based on the structure and data for similar compounds. Actual results may vary.

Conclusion

The protocol described provides an efficient and reliable method for the synthesis of **(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone** from 5-bromonicotinic acid and pyrrolidine. The two-step, one-pot procedure involving the formation of an acyl chloride intermediate followed by amidation is a high-yielding and scalable process. This application note serves as a valuable resource for researchers in drug discovery and medicinal chemistry for the preparation of novel nicotinamide derivatives.

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References

- 1. (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone [myskinrecipes.com]
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